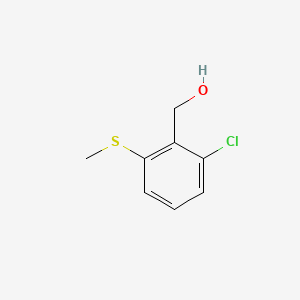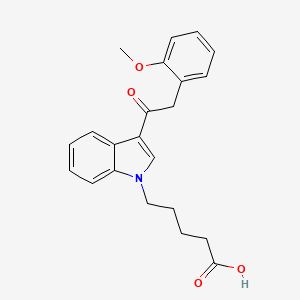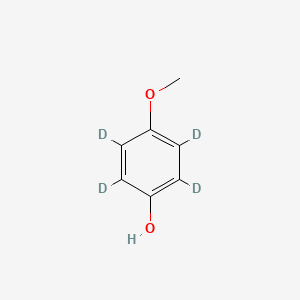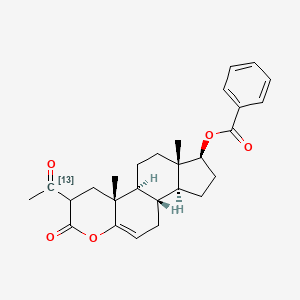
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one, also known as Ac-4-oxa-DHT, is a synthetic steroid that has been developed for scientific research purposes. It is a derivative of dihydrotestosterone (DHT) and has been shown to have unique properties that make it useful for studying the physiological and biochemical effects of androgens.
Mécanisme D'action
The mechanism of action of (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one is similar to that of other androgens. It binds to the androgen receptor in cells, which leads to the activation of various signaling pathways. These pathways ultimately lead to the transcription of genes that are responsible for the physiological and biochemical effects of androgens.
Effets Biochimiques Et Physiologiques
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one has been shown to have a range of biochemical and physiological effects. These include increased protein synthesis, muscle growth, and bone density. It has also been shown to have anti-inflammatory properties, which may make it useful for treating certain conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one in lab experiments is its potency and specificity. It has been shown to be a highly selective androgen receptor agonist, meaning that it binds to and activates the androgen receptor with a high degree of specificity. This makes it useful for studying the effects of androgens on specific physiological and biochemical processes.
One of the limitations of using (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one in lab experiments is its cost and availability. It is a synthetic compound that is not readily available, and the cost of synthesizing it can be high. Additionally, its use in humans is limited due to ethical considerations.
Orientations Futures
There are several potential future directions for research involving (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one. One area of interest is its potential use in the treatment of conditions such as osteoporosis and muscle wasting. Another area of interest is its use in the development of new androgen receptor agonists with improved specificity and potency.
In conclusion, (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic steroid that has been developed for scientific research purposes. It has been shown to be a potent androgen receptor agonist with a range of physiological and biochemical effects. Its use in lab experiments has several advantages and limitations, and there are several potential future directions for research involving this compound.
Méthodes De Synthèse
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one is synthesized using a multi-step process that involves the reaction of various chemicals and reagents. The specific details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one has been used extensively in scientific research to study the effects of androgens on various physiological and biochemical processes. It has been shown to be a potent androgen receptor agonist, meaning that it binds to and activates the androgen receptor in cells. This activation leads to a range of effects, including increased protein synthesis, muscle growth, and bone density.
Propriétés
IUPAC Name |
[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c1-16(28)19-15-27(3)21-13-14-26(2)20(18(21)9-11-23(27)32-25(19)30)10-12-22(26)31-24(29)17-7-5-4-6-8-17/h4-8,11,18-22H,9-10,12-15H2,1-3H3/t18-,19?,20-,21-,22-,26-,27+/m0/s1/i16+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBMXCMFMAZMY-SNAKGNOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2(C3CCC4(C(C3CC=C2OC1=O)CCC4OC(=O)C5=CC=CC=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2OC1=O)CC[C@@H]4OC(=O)C5=CC=CC=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

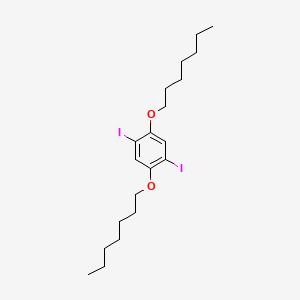
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/no-structure.png)
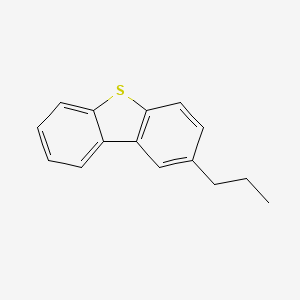
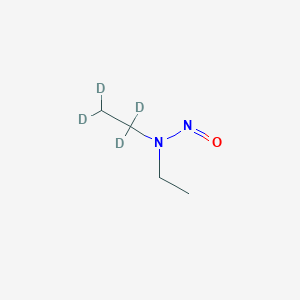
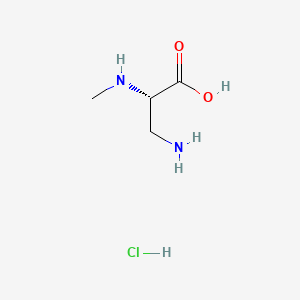
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)
